Pifarnine

説明

Historical Trajectory of Pifarnine within Scientific Literature

The emergence of this compound in scientific literature is rooted in the broader exploration of gastrointestinal therapeutic agents. ebi.ac.ukgoogleapis.com Initial academic reports and patent literature introduced this compound as a compound with potent inhibitory effects on gastric acid secretion. vulcanchem.com Early studies, such as those in pylorus-ligated rat models, highlighted its efficacy, noting a significant reduction in hydrochloric acid output. vulcanchem.com This positioned this compound as a subject of interest in comparison to existing agents like cimetidine. vulcanchem.com The scientific literature from this period often consists of primary research articles in pharmacology and medicinal chemistry journals, which serve as the foundation for subsequent investigations. wikipedia.org The original synthesis, developed by Pierrel, involved a multi-step process beginning with the reaction of piperonyl chloride and anhydrous piperazine (B1678402). vulcanchem.com

Evolution of Research Paradigms Applied to this compound and Structurally Related Chemical Entities

Research involving this compound has evolved from initial whole-organism or organ-level physiological studies to more refined molecular-level investigations. The initial paradigm focused on its anti-ulcer and cytoprotective properties, with studies demonstrating its ability to reduce ethanol-induced gastric lesions and increase mucosal prostaglandin (B15479496) E₂ levels. vulcanchem.comebi.ac.uk This research often utilized established animal models of gastric damage. ekb.egmdpi.com

Subsequent research shifted towards understanding its mechanism of action and structure-activity relationships (SAR). wikipedia.org Investigations confirmed that this compound's antisecretory action is not mediated by muscarinic receptor antagonism. vulcanchem.com This finding was crucial as it differentiated this compound from other anticholinergic agents. drugcentral.org The study of structurally related entities has been key to this evolution. For instance, modifications to this compound's core components helped elucidate the chemical features necessary for its biological activity. vulcanchem.com

Key findings from structure-activity relationship studies include:

Piperazine Ring: Replacing the piperazine ring with a morpholine (B109124) ring results in a tenfold decrease in activity. vulcanchem.com

Terpenoid Chain: The saturation of the dienes in the terpenoid side chain eliminates the antisecretory effects, indicating the conjugated π systems are essential for its function. vulcanchem.com

Benzodioxole Moiety: While substitutions on the benzodioxole ring could enhance metabolic stability, they often led to reduced solubility. vulcanchem.com

This analytical approach, where the chemical structure is systematically altered to observe changes in biological effect, is a common paradigm in medicinal chemistry for optimizing lead compounds. wikipedia.org

Rationale for Ongoing this compound-Centric Scholarly Investigations

Continuing scholarly interest in this compound is driven by several factors. Its well-defined, non-anticholinergic mechanism for inhibiting gastric acid secretion provides a valuable tool for physiological research. vulcanchem.comdrugcentral.org It allows scientists to probe the pathways of gastric secretion independent of cholinergic signaling.

Furthermore, the compound's demonstrated ulceroprotective properties, which are linked to the enhancement of mucosal defense mechanisms like prostaglandin E₂ levels and glutathione (B108866) peroxidase activity, present a continuing area of exploration for developing new gastroprotective agents. vulcanchem.comatlantis-press.com The compound's antioxidant capacity further adds to its interest as a potential cytoprotective agent. vulcanchem.com Researchers may also use this compound and its analogs as scaffolds in medicinal chemistry to design new molecules with improved or novel therapeutic profiles, applying the principles of structure-activity relationships. vulcanchem.comwikipedia.org

Research Data Tables

Table 1: Synthesis and Chemical Properties of this compound

This table summarizes the laboratory-scale synthesis steps for this compound and some of its measured properties.

| Parameter | Description | Value/Result | Reference |

| Step 1: Intermediate Formation | Reaction of piperonyl chloride with anhydrous piperazine in tetrahydrofuran. | Yields 1-piperonylpiperazine. | vulcanchem.com |

| Step 2: Side Chain Preparation | Bromination of farnesol (B120207) derivatives using PBr₃ in dichloromethane. | Generates 3,7,11-trimethyldodeca-2,6,10-trienyl bromide. | vulcanchem.com |

| Step 3: N-Alkylation (Coupling) | Coupling the piperazine intermediate with the brominated terpenoid. | Produces crude this compound. | vulcanchem.com |

| Purity (Post-Purification) | Achieved via chromatographic purification on silica (B1680970) gel. | >95% | vulcanchem.com |

| Antioxidant Capacity (ORAC Assay) | Quantifies the compound's antioxidant capacity. | 8.2 µmol TE/mg | vulcanchem.com |

Table 2: Pharmacological Effects of this compound in Pre-clinical Models

This table details the observed effects of this compound in various experimental models as reported in scientific literature.

| Model | Parameter Measured | Finding | Reference |

| Pylorus-ligated rats | HCl Output Reduction | 89% reduction over 6 hours. | vulcanchem.com |

| Ethanol-induced gastric ulcer model | Lesion Area Reduction | 94% reduction compared to controls. | vulcanchem.com |

| Ethanol-induced gastric ulcer model | Mucosal Prostaglandin E₂ Levels | 3.8-fold elevation. | vulcanchem.com |

| Isolated guinea pig ileum | Muscarinic Receptor Activity | No inhibition of carbachol-induced contractions. | vulcanchem.com |

| Cerebral cortex membranes | Muscarinic Receptor Binding | No significant displacement of [³H]QNB binding (IC₅₀ > 10 μM). | vulcanchem.com |

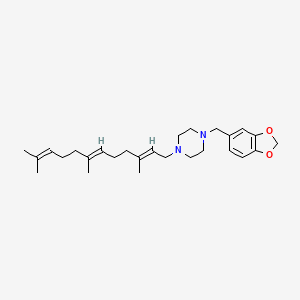

Structure

3D Structure

特性

CAS番号 |

50419-27-7 |

|---|---|

分子式 |

C27H40N2O2 |

分子量 |

424.6 g/mol |

IUPAC名 |

1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]piperazine |

InChI |

InChI=1S/C27H40N2O2/c1-22(2)7-5-8-23(3)9-6-10-24(4)13-14-28-15-17-29(18-16-28)20-25-11-12-26-27(19-25)31-21-30-26/h7,9,11-13,19H,5-6,8,10,14-18,20-21H2,1-4H3/b23-9+,24-13+ |

InChIキー |

DVJCPEWCHQLAEH-GLHLOLHSSA-N |

SMILES |

CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C |

異性体SMILES |

CC(=CCC/C(=C/CC/C(=C/CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)/C)C |

正規SMILES |

CC(=CCCC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C)C |

他のCAS番号 |

56208-01-6 |

同義語 |

N(1)-piperonyl-N(4)-3,7,11-trimethyl-2,6,10-dodecatrienylpiperazine pifarnine U-27 |

製品の起源 |

United States |

Molecular and Cellular Mechanisms of Pifarnine Action

Elucidation of Pifarnine's Molecular Target Interactions

A fundamental aspect of understanding a compound's pharmacological profile is to detail its interactions with molecular targets. This includes its binding affinity, selectivity, and the dynamics of these interactions.

Ligand Binding Affinities and Selectivity Profiling of this compound to Biomolecular Receptors

There is no publicly available data detailing the ligand binding affinities or selectivity profile of this compound for any specific biomolecular receptors. Scientific studies typically quantify binding affinity using dissociation constants (K_d) or inhibition constants (K_i), which are determined through experimental assays. mdpi.comarxiv.org This data is crucial for identifying the primary targets of a compound and understanding its potential for therapeutic effects and off-target interactions. nih.gov However, no such studies for this compound could be retrieved.

Enzymatic Activity Modulation by this compound (e.g., Hypothesis of Squalene (B77637) Synthase Interaction)

The modulation of enzyme activity is a common mechanism of action for many drugs. nih.gov The outline suggests a specific hypothesis involving the interaction of this compound with squalene synthase. Squalene synthase is a key enzyme in the cholesterol biosynthesis pathway, catalyzing the conversion of two molecules of farnesyl diphosphate (B83284) into squalene. semanticscholar.orgwikipedia.orgresearchgate.net Inhibition of this enzyme is a known strategy for lowering cholesterol. nih.govmedchemexpress.com However, an extensive search of scientific literature did not yield any evidence or studies supporting the hypothesis that this compound interacts with or modulates the activity of squalene synthase. While inhibitors of this enzyme, such as squalestatins, are well-documented, this compound is not mentioned among them. semanticscholar.orgnih.gov

Dynamics of this compound's Protein-Ligand Interactions

The study of the dynamics of protein-ligand interactions provides insight into the conformational changes and energy landscapes involved in the binding process. numberanalytics.commdpi.comleeds.ac.uk Techniques like molecular dynamics (MD) simulations are used to understand these complex interactions at an atomic level. mdpi.comleeds.ac.uk There are no published studies or data available on the dynamics of this compound's interaction with any protein target. Such research is foundational to rational drug design and understanding the molecular basis of a compound's activity. uni-stuttgart.defiveable.me

Investigation of this compound's Influence on Cellular Signaling Pathways

Cellular signaling pathways are complex networks that transmit information from the cell surface to intracellular targets, governing fundamental cellular processes. nih.govalbert.io The effect of a compound on these pathways is critical to understanding its cellular impact.

Analysis of this compound's Effects on Intracellular Signal Transduction Cascades

Intracellular signal transduction involves a cascade of events, often including second messengers and protein kinases, that amplify an initial signal. nih.govalbert.io Different signaling pathways, such as those involving cAMP or inositol (B14025) phospholipids, lead to specific cellular responses. nih.gov There is a complete absence of literature describing any analysis of this compound's effects on these intracellular cascades. Studies in this area would be necessary to determine how this compound might alter cell behavior, for instance, by affecting gene expression or enzyme activity. mdpi.comnih.gov

This compound’s Impact on Intercellular Communication and Molecular Networks

Intercellular communication governs tissue development, homeostasis, and disease progression through direct cell-cell contact or the secretion of signaling molecules. nih.govfrontiersin.org This communication creates complex molecular networks. nih.govomnipathdb.orgmdpi.com No research is available that investigates the impact of this compound on these communication networks between cells.

Exploration of this compound's Modulation of Fundamental Cellular Processes (e.g., cell cycle regulation, differentiation)

Scientific literature available through comprehensive searches does not currently provide specific details on the modulation of fundamental cellular processes, such as cell cycle regulation or cellular differentiation, by this compound. While the cell cycle is a crucial, highly regulated process governing cell growth and division, and its dysregulation is implicated in various pathologies, no studies were identified that directly investigate the effects of this compound on this process. susupport.comnih.gov The cell cycle is controlled by a complex interplay of proteins, including cyclin-dependent kinases (CDKs), cyclins, and cyclin-dependent kinase inhibitors (CKIs). susupport.comnih.gov Similarly, cellular differentiation, the process by which a cell changes to a more specialized type, is a fundamental aspect of organismal development and tissue maintenance, but research into this compound's influence on this process is not available in the reviewed literature. sanquin.org

This compound’s Non-Canonical Interactions with Biological Macromolecules

There is currently a lack of scientific evidence detailing any non-canonical interactions of this compound with biological macromolecules. Non-canonical interactions, which are interactions that fall outside the primary mechanism of action, can be crucial for understanding the full pharmacological profile of a compound. These can include interactions with various proteins and lipids within the cell. nih.govunits.it However, specific studies identifying and characterizing such interactions for this compound were not found in the available scientific literature.

While direct information on the requested topics is unavailable, it is noteworthy that this compound has been primarily studied for its effects on gastric acid secretion. Mechanistic studies suggest that its action may involve the modulation of calcium channels.

Preclinical Pharmacological and Biological Research on Pifarnine

In Vitro Methodologies for Pifarnine's Biological Activity Assessment

In vitro assays are crucial for the initial screening and mechanistic elucidation of pharmaceutical compounds. fraunhofer.de For a compound like this compound, these laboratory-based methods provide a foundational understanding of its cellular and molecular interactions, independent of systemic effects. These assays offer a more accurate representation of a compound's direct effects on living cells compared to non-cell-based biochemical assays. fraunhofer.de

Cell-based assays are fundamental in the early stages of drug discovery to evaluate the biological activity of numerous compounds. bioivt.com For screening the efficacy of this compound or its analogs, a variety of assays using cell lines can be implemented to measure key indicators of cytoprotection and cellular health. sygnaturediscovery.com These assays can be designed to assess cell viability, proliferation, and specific cellular responses to injury. fraunhofer.denih.gov

The primary goal is to identify compounds that protect cells from damage induced by agents like ethanol (B145695) or non-steroidal anti-inflammatory drugs (NSAIDs), which are common causes of gastric ulcers. afjbs.com Efficacy can be quantified through various readouts, including colorimetric, fluorescent, or luminescent signals that correspond to cellular states. bioivt.com

Table 1: Representative Cell-Based Assays for Efficacy Screening

| Assay Type | Principle | Endpoint Measured | Relevance for this compound Efficacy |

|---|---|---|---|

| Cell Viability Assay (e.g., MTT, MTS) | Measures the metabolic activity of living cells, which reflects the viable cell number. | Colorimetric change proportional to the number of living cells. | Quantifies the ability of this compound to protect gastric epithelial cells from cytotoxic agents. |

| Cytotoxicity Assay (e.g., LDH Release) | Measures the release of lactate (B86563) dehydrogenase (LDH) from cells with damaged membranes. | Enzymatic activity in the culture medium. | Determines the extent to which this compound prevents cell death and membrane rupture following chemical insult. |

| Oxidative Stress Assay (e.g., ROS detection) | Uses fluorescent probes to measure the levels of intracellular reactive oxygen species (ROS). | Fluorescence intensity. | Assesses this compound's capacity to mitigate oxidative stress, a key mechanism in gastric mucosal injury. nih.gov |

| Gene Reporter Assay | Utilizes a reporter gene (e.g., luciferase) linked to a promoter of a stress-response or pro-survival gene. | Light emission upon activation of the specific genetic pathway. bioivt.com | Provides mechanistic insight into the specific cellular pathways activated by this compound to confer protection. |

High-Throughput Screening (HTS) employs automation, robotics, and miniaturized assays, typically in microplate formats (e.g., 96, 384, or 1536 wells), to test thousands to millions of compounds per day. mdpi.comwikipedia.org This process is designed to rapidly identify "hits"—compounds that modulate a specific biological target in a desired manner. bmglabtech.com While this compound itself predates modern HTS, these techniques are highly relevant for discovering new derivatives with improved properties.

An HTS campaign for this compound derivatives would involve developing a robust, automated cell-based or biochemical assay. bmglabtech.com The process moves from preparing large compound libraries to primary screening, hit confirmation, and subsequent lead optimization. nih.gov

Table 2: Hypothetical High-Throughput Screening Workflow for this compound Derivatives

| Step | Description | Key Technologies | Objective |

|---|---|---|---|

| 1. Assay Development | A robust and sensitive assay is created, often cell-based (e.g., a reporter gene assay in a gastric cell line) or biochemical (e.g., fluorescence polarization). nih.gov | Microplate readers, specific reagents. | To establish a reliable method for detecting the desired biological activity (e.g., cytoprotection). |

| 2. Library Screening | A large library of this compound derivatives is tested in the automated assay. | Robotics, liquid handling devices, control software. wikipedia.org | To identify initial "hits" from a large and diverse chemical pool. |

| 3. Hit Confirmation | Initial hits are re-tested, often in triplicate, to eliminate false positives. | The same automated system. | To confirm the reproducible activity of the selected compounds. |

| 4. Hit-to-Lead | Confirmed hits are further characterized in secondary assays to determine their potency and begin exploring structure-activity relationships. | A wider range of biological and analytical assays. | To select the most promising chemical series for further development. |

To investigate this compound's mechanism of action, specific in vitro models are chosen to test precise hypotheses. A key finding for this compound is that its gastric antisecretory effect is not mediated by blocking muscarinic receptors, a common mechanism for older anti-ulcer drugs. researchgate.net This was established using classic pharmacological preparations.

Relevant cellular models for these investigations include:

Gastric Epithelial Cell Lines (e.g., AGS, GES-1) : These human-derived cell lines provide a relevant system to study direct effects on gastric cells, such as protection against toxins or regulation of pathways involved in acid secretion.

Isolated Tissue Preparations : Tissues like the guinea pig ileum are standard models for assessing anticholinergic activity. A compound's inability to block contractions induced by a muscarinic agonist like carbachol (B1668302) indicates it does not act as a muscarinic antagonist.

Membrane Binding Assays : Using membrane preparations from tissues rich in a specific receptor (e.g., cerebral cortex for muscarinic receptors), radioligand binding assays can directly measure a compound's ability to interact with the receptor. Failure to displace a known radiolabeled ligand (like [³H]QNB) confirms a lack of binding affinity.

Research has shown that this compound does not inhibit carbachol-induced contractions in the isolated guinea pig ileum and fails to displace [³H]QNB from muscarinic receptors in cerebral cortex membranes, confirming its non-anticholinergic mechanism.

High-Throughput Screening Approaches for this compound and its Derivatives

In Vivo Preclinical Model Systems in this compound Research

In vivo models are indispensable for evaluating the systemic effects and therapeutic efficacy of a drug candidate in a whole organism before human trials. austinpublishinggroup.com For an anti-ulcer agent like this compound, various animal models, primarily in rodents, are used to simulate different aspects of gastric ulcer disease. researchgate.net

The choice of an animal model depends on the specific therapeutic effect being investigated—namely, antisecretory activity or cytoprotective (ulcer-preventing) action. nih.gov Rats and mice are the most commonly used species for this purpose. researchgate.net

Key models relevant to this compound's evaluation include:

Pylorus Ligation-Induced Ulcer Model : In this model, the pyloric end of the stomach is tied off in a fasted animal, leading to the accumulation of gastric acid and subsequent ulceration. It is the gold standard for evaluating a compound's gastric antisecretory activity. austinpublishinggroup.comnih.gov

Ethanol-Induced Gastric Lesion Model : Administration of absolute or high-concentration ethanol to a fasted animal causes acute, severe hemorrhagic lesions in the gastric mucosa. This model is particularly useful for identifying cytoprotective effects that are independent of acid secretion, as the damage is caused by direct necrotizing action. afjbs.comresearchgate.net

Acetic Acid-Induced Ulcer Model : This method involves the direct application of acetic acid to the stomach wall, inducing a chronic ulcer that closely resembles human peptic ulcers in its pathology and healing process. nih.govnih.gov It is well-suited for studying ulcer healing properties.

Stress-Induced Ulcer Model : Immobilization or cold-restraint stress can induce gastric ulcers, mediated by factors including reduced blood flow and increased acid secretion. austinpublishinggroup.com This model assesses a compound's ability to protect against centrally-mediated ulcerogenic stimuli.

Table 3: Animal Models for Preclinical Evaluation of Anti-Ulcer Agents

| Animal Model | Principle of Ulcer Induction | Primary Endpoint | Relevance for this compound |

|---|---|---|---|

| Pylorus Ligation (Rat) | Accumulation of endogenous gastric acid and pepsin. austinpublishinggroup.com | Volume of gastric juice, total acid output, ulcer index. | To quantify antisecretory efficacy. |

| Ethanol-Induced Lesions (Rat) | Direct necrotizing effect on gastric mucosal cells, leading to hemorrhagic erosions. researchgate.net | Lesion area, ulcer score, histopathology. | To demonstrate direct cytoprotective activity, independent of acid inhibition. |

| Acetic Acid-Induced Ulcer (Rat) | Chemical induction of a chronic, well-defined ulcer. nih.gov | Ulcer area, rate of healing, histopathology. | To evaluate the effect on the healing of pre-existing chronic ulcers. |

| Stress-Induced Erosions (Rat) | Physiological stress leading to mucosal ischemia and acid hypersecretion. austinpublishinggroup.com | Number and severity of lesions, ulcer index. | To assess efficacy against ulcers with a neurogenic component. |

The scientific design of preclinical studies requires careful planning of each phase, from animal preparation to endpoint analysis, to ensure reliable and reproducible data. researchgate.net For this compound, protocols were designed to quantify both its antisecretory and cytoprotective effects.

A typical experimental protocol for the pylorus-ligated rat model involves fasting the animals (e.g., for 24 hours with free access to water), administering the test compound (this compound) or vehicle, and then surgically ligating the pylorus under anesthesia. After a set period (e.g., 6 hours), the animals are euthanized, the stomach is removed, and the gastric content is collected to measure volume and acid concentration.

In the ethanol-induced ulcer model , fasted rats are pre-treated with this compound or vehicle. After a short interval (e.g., 30-60 minutes), a fixed volume of absolute ethanol is administered orally. One hour later, the animals are sacrificed, and their stomachs are excised, opened, and scored for the area of hemorrhagic lesions.

Preclinical studies demonstrated significant efficacy for this compound in these models.

Table 4: Key In Vivo Efficacy Findings for this compound

| Experimental Model | Finding | Interpretation |

|---|---|---|

| Pylorus-Ligated Rat | Reduced HCl output by 89% over 6 hours. | Potent gastric antisecretory activity. |

| Ethanol-Induced Gastric Ulcer Model (Rat) | Reduced lesion area by 94%. | Strong direct cytoprotective effect against a necrotizing agent. |

These findings from well-established animal models provided the core evidence for this compound's dual mechanism of action as both a gastric antisecretory and a cytoprotective agent.

Translational Research Considerations for this compound (from Preclinical Findings to Theoretical Application)

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in human medicine. dana-farber.orgnih.gov For this compound, preclinical findings primarily highlight its role as a gastric cytoprotective agent, a function that operates independently of neutralizing or inhibiting gastric acid secretion. ijpp.com The insights from these early studies provide a foundation for considering its theoretical application in treating human diseases characterized by a weakened gastric mucosal defense.

The primary mechanism of this compound identified in preclinical research is its ability to enhance the natural defense systems of the gastric mucosa. ijpp.comvin.com This is largely attributed to its influence on prostaglandin (B15479496) synthesis. onelook.comepo.org Prostaglandins (B1171923), particularly PGE2 and PGI2, are crucial lipid compounds that maintain gastroduodenal mucosal integrity. researchgate.net They exert their protective effects through multiple pathways, including increasing the secretion of mucus and bicarbonate, maintaining adequate mucosal blood flow, and reducing gastric acid and pepsin secretion. researchgate.net The mucus and bicarbonate create a protective pH gradient, while robust blood flow is essential for supplying oxygen and nutrients and removing back-diffused acid. ijpp.commsdmanuals.com

By stimulating the synthesis of these protective prostaglandins, this compound's preclinical profile suggests a therapeutic strategy focused on strengthening the stomach's own defensive barriers rather than simply counteracting aggressive factors like acid. vin.comresearchgate.net This is a key consideration for translational medicine, as it represents a different therapeutic approach from acid-suppressing agents like proton pump inhibitors (PPIs) or H2-receptor antagonists. wikipedia.orgyoutube.com While PPIs work by irreversibly blocking the final step in acid production, this compound's mechanism suggests a role in preserving and repairing the mucosal lining, which is often damaged by factors like nonsteroidal anti-inflammatory drugs (NSAIDs) that inhibit prostaglandin production. msdmanuals.comwikipedia.org

The theoretical translation of these findings points toward this compound's potential use in conditions where the mucosal barrier is compromised. vin.com Preclinical evidence that it enhances mucosal defense mechanisms provides a strong rationale for investigating its efficacy in human clinical trials for gastrointestinal disorders. nih.gov

Table 1: Summary of this compound's Preclinical Mechanisms and Translational Potential

| Preclinical Mechanism of Action | Key Biological Effect | Theoretical Therapeutic Application |

|---|---|---|

| Stimulation of Prostaglandin Synthesis | Increases endogenous levels of protective prostaglandins (e.g., PGE2). researchgate.net | Counteracting mucosal damage induced by NSAIDs, which inhibit prostaglandin synthesis. msdmanuals.com |

| Enhancement of Gastric Mucus Secretion | Strengthens the mucus-bicarbonate barrier, the first line of mucosal defense. vin.commsdmanuals.com | Protecting the gastric epithelium from direct contact with luminal acid and pepsin. vin.com |

| Increased Gastric Mucosal Blood Flow | Improves delivery of oxygen and nutrients and removal of toxic agents. ijpp.comnih.gov | Promoting the healing of erosions and ulcers by ensuring tissue viability and repair. msdmanuals.com |

| Cytoprotection | Protects gastric mucosal cells from injury via mechanisms other than acid neutralization. ijpp.com | Treatment of gastritis and peptic ulcers where strengthening mucosal resilience is beneficial. clevelandclinic.orggoogleapis.com |

Theoretical Disease Area Research Informed by this compound’s Mechanistic Insights (e.g., Lipid Metabolism Disorders)

The mechanistic insights gained from preclinical studies of this compound strongly inform theoretical research into specific disease areas. While the prompt provides lipid metabolism disorders as an example, the overwhelming evidence from this compound's known mechanism of action points primarily toward research in gastrointestinal disorders characterized by mucosal injury.

The central finding that this compound stimulates prostaglandin synthesis directly implicates it in the pathophysiology of peptic ulcer disease and gastritis. onelook.comresearchgate.net A significant portion of these conditions, especially gastric ulcers, arise from a disruption in the balance between aggressive factors (acid, pepsin, H. pylori, NSAIDs) and the defensive mechanisms of the mucosa. msdmanuals.com NSAIDs, for instance, are a common cause of gastric injury precisely because they inhibit the cyclooxygenase (COX) enzymes, leading to a deficiency in protective prostaglandins. msdmanuals.com Therefore, a key theoretical research avenue is to investigate this compound as a countermeasure to NSAID-induced gastropathy, either as a preventative co-therapy or as a treatment to promote healing.

Further theoretical research could explore this compound's efficacy in stress-related mucosal disease, where reduced blood flow to the stomach lining can lead to erosions and bleeding. By potentially enhancing mucosal blood flow, this compound could offer a protective effect in these high-risk scenarios. ijpp.com Its ability to increase mucus secretion also suggests a role in conditions associated with a compromised mucus layer, which is a critical protective barrier. vin.comnih.gov

Regarding other potential research areas, while prostaglandins are lipid compounds derived from arachidonic acid, and lipid metabolism is a broad field covering the synthesis and breakdown of fatty acids, triglycerides, and cholesterol, there is currently no direct evidence in the reviewed literature linking this compound's specific mechanisms to systemic lipid metabolism disorders like dyslipidemia. researchgate.netfrontiersin.org The primary role of the prostaglandins stimulated by this compound appears to be local signaling within the gastrointestinal tract to maintain mucosal integrity. researchgate.netslideshare.net Therefore, theoretical research based on its established mechanism should remain focused on its potential applications in gastroenterology.

Table 2: Potential Disease Areas for Theoretical Research with this compound

| Disease Area | Rationale Based on this compound's Mechanism | Potential Research Focus |

|---|---|---|

| NSAID-Induced Gastropathy | Directly counters the prostaglandin-depleting effect of NSAIDs. msdmanuals.com | Efficacy in preventing or healing ulcers in chronic NSAID users. |

| Peptic Ulcer Disease (non-NSAID) | Strengthens mucosal defense, promoting an environment conducive to healing. vin.com | Use as an adjunct therapy to accelerate ulcer healing and improve the quality of repair. |

| Chronic Gastritis | Enhances protective factors like mucus and blood flow, which are often impaired in chronic inflammation. ijpp.comnih.gov | Investigating its role in reducing mucosal inflammation and preventing progression to atrophic gastritis. |

| Stress-Related Mucosal Disease | Potential to improve mucosal microcirculation and protect against ischemic injury. ijpp.comnih.gov | Use as a prophylactic agent in critically ill patients at risk for stress ulcers. |

Structure Activity Relationship Sar and Analogue Research for Pifarnine

Strategies for the Design and Synthesis of Pifarnine Analogues

The design and synthesis of this compound analogues involve deliberate strategies guided by scientific principles and aided by computational tools.

Rational Design Principles Guiding this compound Structural Modifications

Rational design principles for modifying the structure of this compound are typically based on understanding its known or hypothesized interactions with biological targets. This involves identifying regions of the molecule that are essential for binding or activity and those that can be modified to improve properties such as potency, selectivity, or pharmacokinetic profiles. Modifications might include isosteric replacements, scaffold hopping, or appending functional groups to explore the chemical space around the this compound core googleapis.com. The goal is to create new chemical entities that retain or enhance the desired biological activity while potentially mitigating undesirable characteristics.

Computational Approaches in the Discovery and Optimization of this compound Analogues

Computational approaches play a significant role in modern drug discovery and optimization, including the research of this compound analogues bioascent.commdpi.com. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be employed to predict how structural modifications might affect binding affinity and biological activity mdpi.comschrodinger.commdpi.com. These in silico methods can help prioritize which analogues to synthesize and test experimentally, thus accelerating the discovery process bioascent.commdpi.com. Computational chemistry can also be used to assess potential interactions with target proteins and predict physicochemical properties bioascent.comschrodinger.commdpi.com.

Comparative Biological Profiling and Mechanistic Analysis of this compound Analogues

Once this compound analogues are synthesized, their biological activities are evaluated and compared to the parent compound. This involves detailed profiling and mechanistic analysis to understand how structural changes influence their interactions at the molecular and cellular levels.

Evaluation of Modified Ligand-Target Engagement and Interactions

Evaluating the engagement and interactions of modified this compound analogues with their biological targets is a critical step in SAR studies meilerlab.orgdrughunter.com. Techniques such as binding assays can quantify the affinity of the analogues for the target epo.orggoogleapis.com. Structural biology methods like X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy can provide detailed insights into how the analogues bind to the target protein, revealing the specific residues involved in the interaction and the resulting conformational changes mdpi.commeilerlab.orgdrughunter.com. Computational methods, such as molecular docking and molecular dynamics simulations, can complement experimental data by predicting binding poses and estimating binding free energies mdpi.commeilerlab.org. Analyzing these modified ligand-target interactions helps explain observed differences in biological activity among the analogues.

Assessment of Altered Cellular Pathway Modulation by this compound Analogues

Beyond direct target engagement, it is important to assess how this compound analogues modulate cellular pathways manchester.ac.uk. Changes in the compound's structure can alter its ability to activate or inhibit downstream signaling cascades. Cellular assays, such asreporter gene assays, Western blotting, and measurements of specific cellular responses (e.g., proliferation, apoptosis, migration), can reveal the functional consequences of analogue treatment nih.gov. Comparing the effects of different analogues on these pathways provides insights into how structural modifications translate into altered cellular outcomes and helps in selecting compounds with desired functional profiles.

Identification and Characterization of Key Pharmacophores within the this compound Structural Class

Based on the SAR data and the biological profiling of this compound and its analogues, key pharmacophores can be identified and characterized epo.orggoogleapis.comphysionet.orgsahealth.sa.gov.au. A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response epo.orggoogleapis.com. By analyzing the structures of active and inactive analogues, researchers can deduce which functional groups and their spatial arrangement are critical for activity. This information can be used to develop pharmacophore models, which are valuable tools for virtual screening and the design of novel compounds within the this compound structural class or related scaffolds epo.orggoogleapis.com.

Advanced Methodological Approaches in Pifarnine Research

Integration of Omics Technologies for Pifarnine Mechanism Elucidation (e.g., Gene Expression Profiling)

Omics technologies facilitate the large-scale study of biological molecules, offering a holistic perspective on cellular functions and responses to external stimuli like chemical compounds. mdpi.comresearchgate.net The integration of various omics disciplines—genomics, transcriptomics, proteomics, and metabolomics—provides a powerful framework for deciphering the complex mechanisms of action of this compound. numberanalytics.com By generating extensive data on genes, RNA, proteins, and metabolites, these technologies can identify novel biomarkers, clarify metabolic pathways, and reveal how a compound perturbs cellular systems. mdpi.commdpi.com

Gene expression profiling, a key application of transcriptomics, measures the activity of thousands of genes simultaneously to create a global picture of cellular function. wikipedia.org This technique can reveal how cells react to a specific treatment, identifying which genes are turned "on" or "off." wikipedia.org While specific gene expression profiling studies for this compound are not widely detailed in available literature, the application of such technologies is a logical step in its advanced analysis. For instance, using DNA microarrays or RNA-Seq to compare this compound-treated cells against a control group could pinpoint the genetic and signaling pathways modulated by the compound. wikipedia.orgnih.gov This approach can generate new hypotheses about this compound's biological role and validate existing ones. wikipedia.org

Table 1: Overview of Omics Technologies for this compound Research

| Omics Technology | Area of Study | Potential Application for this compound Research | Key Insights |

|---|---|---|---|

| Genomics | Complete set of DNA (genome) | Identifying genetic variations that may influence individual responses to this compound. | Genetic predispositions, personalized medicine applications. numberanalytics.com |

| Transcriptomics | Complete set of RNA transcripts (transcriptome) | Measuring changes in gene expression in response to this compound treatment to understand its functional impact. wikipedia.org | Affected signaling pathways, mechanism of action. wikipedia.orgnih.gov |

| Proteomics | Entire set of proteins produced by an organism | Analyzing changes in protein expression, post-translational modifications, and protein-protein interactions following this compound exposure. researchgate.netmdpi.com | Direct protein targets, downstream cellular effects. mdpi.com |

| Metabolomics | Complete set of small-molecule metabolites | Profiling metabolic changes to understand this compound's effect on cellular biochemistry and energy pathways. numberanalytics.commdpi.com | Metabolic impact, off-target effects. mdpi.com |

Advanced Spectroscopic and Imaging Techniques for this compound Localization and Interaction Studies

Spectroscopy, which studies the interaction between matter and electromagnetic radiation, provides highly sensitive and specific methods for molecular analysis. numberanalytics.comsolubilityofthings.com Techniques such as Surface-Enhanced Raman Spectroscopy (SERS), Coherent Anti-Stokes Raman Spectroscopy (CARS), and Stimulated Raman Spectroscopy (SRS) can enhance molecular signals, allowing for the detection and imaging of compounds like this compound in biological samples with high spatial resolution. numberanalytics.com For example, SERS could be employed to track the delivery of this compound if conjugated to nanoparticles, while CARS and SRS are suited for imaging the compound within cells and tissues without the need for labels. numberanalytics.com

Table 2: Advanced Spectroscopic Techniques

| Technique | Principle | Potential Application for this compound |

|---|---|---|

| Surface-Enhanced Raman Spectroscopy (SERS) | Enhances the Raman signal of molecules near a metal surface, such as gold or silver nanoparticles. numberanalytics.com | High-sensitivity detection and tracking of this compound in biological fluids or tissues. numberanalytics.com |

| Coherent Anti-Stokes Raman Spectroscopy (CARS) | A nonlinear technique using two laser beams to excite a specific molecular vibration, providing label-free chemical imaging. numberanalytics.com | Imaging the subcellular localization of this compound to identify sites of accumulation. numberanalytics.com |

| Stimulated Raman Spectroscopy (SRS) | Uses two laser beams to measure the intensity change, allowing for quantitative measurement of molecular composition. numberanalytics.com | Quantifying this compound concentrations within specific organelles or cellular compartments. numberanalytics.com |

| Fourier Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared light by molecular vibrations to identify functional groups. solubilityofthings.com | Characterizing the interaction of this compound with proteins or other biomolecules by observing shifts in vibrational bands. |

Advanced imaging modalities provide dynamic and functional information in vivo. Techniques like Positron Emission Tomography (PET) and Magnetic Resonance Imaging (MRI) are cornerstones of modern research. frontiersin.orgcrukcambridgecentre.org.uk PET imaging, which uses radiotracers like 18F-labeled fluorodeoxyglucose (FDG), could be adapted to use a radiolabeled version of this compound to map its distribution and metabolic uptake throughout the body. nih.gov Advanced MRI techniques, such as perfusion-weighted imaging (PWI) and MR spectroscopy, can assess the physiological consequences of this compound's activity, such as changes in blood flow or metabolic profiles in specific tissues. frontiersin.org

Table 3: Advanced Imaging Techniques

| Technique | Principle | Potential Application for this compound |

|---|---|---|

| Positron Emission Tomography (PET) | Uses radiopharmaceuticals to visualize and measure metabolic processes in the body. nih.gov | Tracking the whole-body distribution, target engagement, and clearance of radiolabeled this compound. |

| Magnetic Resonance Imaging (MRI) | Uses magnetic fields and radio waves to produce detailed images of organs and tissues. mdpi.com | Assessing structural or functional changes in tissues resulting from this compound's biological effects. nih.gov |

| Functional MRI (fMRI) | Measures brain activity by detecting changes associated with blood flow, offering high temporal resolution. mdpi.com | If this compound has neurological effects, fMRI could map the brain regions it impacts. |

| MR Spectroscopy (MRS) | A non-invasive analytical method that can identify and quantify metabolites in living tissue. frontiersin.org | Detecting changes in the metabolic profile of a target tissue after this compound administration. |

Computational Biology and Systems Pharmacology Approaches for this compound Research

Computational biology and systems pharmacology integrate mathematical and computational models with experimental data to understand and predict the behavior of complex biological systems. mdpi.com These approaches are invaluable for modern drug research, allowing scientists to analyze large datasets, model molecular interactions, and simulate the effects of a compound like this compound before or in parallel with laboratory experiments. numberanalytics.com

Biological network analysis provides a framework for visualizing and interpreting the complex web of interactions within a cell. nih.gov These networks, which can represent protein-protein interactions (PPIs), gene regulatory pathways, or metabolic pathways, offer a system-level context for a compound's effects. mdpi.comreactome.org By mapping the known interactions of proteins, researchers can identify key nodes or hubs that are critical for cellular function. numberanalytics.com

Introducing a compound like this compound creates a "perturbation" in the network. github.com Analyzing the resulting changes—for example, in the expression of genes downstream of a target protein—can reveal the compound's mechanism of action and potential off-target effects. nih.gov While a specific perturbome network for this compound has not been published, this methodology could be applied by first identifying its direct binding partners and then using computational tools to map these targets onto existing interaction databases like IntAct or STRING. nih.govopentargets.org This would allow researchers to visualize the sub-networks affected by this compound and identify clusters of functionally related proteins that are significantly impacted. nih.gov

Predictive modeling uses statistical algorithms and machine learning to forecast biological outcomes based on existing data. proventainternational.com In drug research, models can be built to predict a compound's activity, its effects on biological pathways, or its potential to cause adverse effects. mdpi.comnih.gov These models are often trained on large datasets from omics studies, chemical structure libraries, and clinical data. nih.gov

For this compound, predictive modeling could be used in several ways:

Quantitative Structure-Activity Relationship (QSAR) Models : These models could predict the biological activity of this compound analogs by correlating their chemical structures with their effects, guiding the synthesis of more potent or specific derivatives. numberanalytics.com

Pathway Impact Analysis : By integrating gene expression data from this compound-treated cells with known pathway databases (e.g., KEGG, Reactome), models can predict which biological pathways are most significantly altered. nih.gov This approach can provide insights into the compound's functional role, even if its direct molecular target is unknown. nih.gov

Toxicity Prediction : Models trained on the chemical properties and toxicological profiles of a wide range of compounds could be used to estimate the likelihood of this compound having certain toxic effects.

The successful application of these models can significantly accelerate research by prioritizing experimental hypotheses and providing a deeper, more integrated understanding of this compound's biological impact. nih.govjmp.com

Challenges and Future Directions in Pifarnine Academic Research

Methodological Challenges in Pifarnine Preclinical Development and Translation

The journey of a compound from a promising preclinical candidate to a clinically relevant agent is fraught with methodological hurdles. nih.gov this compound, despite its demonstrated efficacy in animal models, is no exception. A primary challenge lies in the translation of preclinical findings to human pathophysiology. nih.gov Animal models, such as the pylorus-ligated rat, have been instrumental in establishing this compound's potent gastric acid antisecretory effects. vulcanchem.com However, the physiological and etiological complexities of human gastric acid-related disorders are not perfectly replicated by these models. nih.gov This discrepancy poses a significant challenge in predicting clinical efficacy and relevance from animal data alone. plos.org

Another major obstacle is the lack of well-defined pharmacodynamic (PD) biomarkers for this compound. ecancer.org While its effect on gastric acid output is a clear endpoint in animal studies, more nuanced biomarkers that provide an early indication of its biological activity in a preclinical setting are needed. ecancer.orgnih.gov The development of such biomarkers is crucial for optimizing the design of preclinical experiments and generating robust data to support further development. ecancer.org Without these, researchers face difficulties in understanding the dose-response relationship in a way that is translatable to human studies.

Furthermore, the broader field of preclinical research faces challenges that impact this compound's development, including the potential for publication bias favoring positive studies, inadequate statistical power in animal experiments, and a lack of standardization in study design and reporting. nih.gov Overcoming these issues requires a commitment to more rigorous and transparent preclinical study methodologies to ensure that the evidence gathered is both reliable and translatable. plos.org

Table 1: Methodological Challenges in this compound Preclinical Research

| Challenge | Description | Potential Solution |

|---|---|---|

| Translatability of Animal Models | Findings in animal models, such as pylorus-ligated rats, may not accurately predict efficacy in complex human gastrointestinal conditions. nih.govplos.org | Utilize more advanced preclinical models, such as human gastric epithelial cell lines (e.g., AGS, GES-1) or organoids, to better mimic human physiology. |

| Lack of Pharmacodynamic Biomarkers | The absence of specific biomarkers beyond acid secretion complicates dose-response characterization and the demonstration of target engagement in preclinical studies. ecancer.orgnih.gov | Develop and validate assays to measure downstream effects, such as prostaglandin (B15479496) E₂ levels or glutathione (B108866) peroxidase activity, as surrogate markers of this compound's biological activity. vulcanchem.comecancer.org |

| Study Design and Reporting | Inconsistencies in preclinical study design, including lack of randomization, small sample sizes, and insufficient blinding, can lead to unreliable data. nih.gov | Adhere to established guidelines for preclinical research, such as the NINDS recommendations, to improve the rigor and transparency of study design, execution, and analysis. nih.gov |

Identification and Addressing of Key Research Gaps in this compound’s Biological Understanding

A significant gap in the current understanding of this compound is the precise elucidation of its molecular mechanism of action. drugcentral.org While it is a potent inhibitor of gastric acid secretion, studies have shown this effect occurs without antagonism of muscarinic receptors, distinguishing it from some other antisecretory agents. vulcanchem.com The direct molecular target or receptor through which this compound exerts its primary pharmacological effect remains unidentified. This is a fundamental knowledge gap that hinders a complete understanding of its biological activity.

Another area requiring further investigation is the connection between this compound's observed cytoprotective effects and its antisecretory properties. Preclinical studies show it enhances mucosal prostaglandin E₂ levels and glutathione peroxidase activity, suggesting a role in cellular defense and antioxidant pathways. vulcanchem.com However, it is not fully understood whether these effects are a direct consequence of interacting with a specific target or secondary to the inhibition of acid secretion. nih.gov Delineating these pathways is critical for a comprehensive biological profile.

Finally, structure-activity relationship studies have revealed that modifications to the piperazine (B1678402) ring, benzodioxole group, or terpenoid chain can significantly alter this compound's activity. vulcanchem.com A research gap exists in systematically exploring a wider range of chemical derivatives to probe the pharmacophore and identify analogs with enhanced potency, selectivity, or novel pharmacological properties. Such studies could not only help identify the molecular target but also expand the compound's therapeutic potential.

Table 2: Key Research Gaps in the Biological Understanding of this compound

| Research Gap | Scientific Question | Proposed Approach |

|---|---|---|

| Undefined Molecular Target | What is the primary protein or receptor that this compound interacts with to inhibit gastric acid secretion? | Affinity chromatography, chemical proteomics, and in-silico target prediction studies using this compound as a probe. |

| Mechanism of Cytoprotection | Are the observed increases in prostaglandin E₂ and antioxidant enzyme activity a direct effect or secondary to acid inhibition? vulcanchem.com | Utilize in-vitro models like gastric epithelial cell lines to study the direct cellular effects of this compound, independent of pH changes. |

| Incomplete Structure-Activity Relationship (SAR) | How can the this compound scaffold be modified to create more potent or selective analogs? vulcanchem.com | Systematic synthesis and screening of new derivatives with modifications to the piperazine, piperonyl, and terpenoid moieties. vulcanchem.commdpi.com |

Exploration of this compound's Theoretical Potential in Novel Therapeutic Paradigms (Preclinical Context)

The established ulceroprotective and antioxidant properties of this compound provide a strong rationale for exploring its potential in other therapeutic areas beyond gastric acid suppression, strictly within a preclinical framework. vulcanchem.comecancer.org The compound's ability to increase mucosal prostaglandin E₂ levels suggests a potential utility in broader inflammatory conditions of the gastrointestinal tract where prostaglandins (B1171923) play a protective role. vulcanchem.com Preclinical investigation into its efficacy in animal models of inflammatory bowel disease (IBD), for example, could be a logical extension of its current profile.

Moreover, the antioxidant capacity of this compound, as demonstrated by its enhancement of glutathione peroxidase activity, opens a theoretical avenue for its use in diseases linked to oxidative stress. vulcanchem.com This could form the basis for preclinical studies exploring its protective effects in models of ischemia-reperfusion injury in the gut or other organs. The synergy between its anti-secretory, cytoprotective, and antioxidant effects could offer a multi-faceted approach in such conditions.

The development of novel this compound derivatives could also lead to new therapeutic paradigms. mdpi.comekb.egnih.gov By systematically modifying its chemical structure, it may be possible to dissociate its various pharmacological activities. For instance, a derivative could be synthesized to enhance the antioxidant or anti-inflammatory properties while reducing the gastric antisecretory effect, thereby creating a new chemical entity tailored for a different disease model. nih.gov Preclinical screening of a library of this compound analogs against a panel of receptors and enzymes associated with inflammation and oxidative stress could uncover entirely new applications. ijpsr.com

Table 3: Theoretical Preclinical Applications for this compound and its Analogs

| Potential Therapeutic Area | Rationale (Based on Known Properties) | Preclinical Research Focus |

|---|---|---|

| Inflammatory Bowel Disease (IBD) | Enhancement of mucosal prostaglandin E₂ levels and antioxidant activity. vulcanchem.com | Evaluation in rodent models of colitis to assess impact on inflammation, tissue damage, and disease activity scores. |

| Ischemia-Reperfusion Injury | Demonstrated antioxidant capacity through increased glutathione peroxidase activity. vulcanchem.com | Investigation in preclinical models of intestinal or organ ischemia-reperfusion to measure tissue protection and functional recovery. |

| Non-ulcer Dyspepsia | Potential to modulate visceral sensitivity and mucosal integrity through mechanisms beyond acid suppression. | Use of animal models of visceral hypersensitivity to explore effects on sensory nerve function and gastric compliance. |

Future Avenues for Collaborative and Interdisciplinary this compound Research Initiatives

Addressing the existing challenges and research gaps in this compound research necessitates a move towards more collaborative and interdisciplinary approaches. whiterose.ac.uk The complexity of elucidating its mechanism of action and exploring its full therapeutic potential cannot be tackled by a single discipline alone. whiterose.ac.uk Future research initiatives should be structured to foster partnerships between experts from various scientific fields. thebritishacademy.ac.uk

A highly productive collaboration would involve medicinal chemists, pharmacologists, and computational biologists. Medicinal chemists could lead the synthesis of novel this compound derivatives vulcanchem.commdpi.com, while pharmacologists could design and execute sophisticated in-vitro and in-vivo screening assays to evaluate their biological activity. nih.gov Concurrently, computational biologists could employ molecular modeling and docking simulations to predict potential binding targets, helping to guide the synthetic and screening efforts. This synergistic approach would accelerate the identification of this compound's molecular target.

Furthermore, fostering collaborations between basic scientists and clinical researchers at the preclinical stage is essential for improving translational success. nih.gov Gastroenterologists and clinical pathologists can provide critical insights into the design of preclinical studies, ensuring that the animal models and endpoints used are as clinically relevant as possible. plos.org Such interdisciplinary teams can facilitate the development of more robust preclinical data packages and help bridge the gap between laboratory discovery and potential human application. mdpi.com Initiatives like multi-investigator grants or specialized research consortia could provide the framework and funding to support these vital, large-scale collaborative efforts. thebritishacademy.ac.uknih.gov

Table 4: Chemical Compounds Mentioned

| Compound Name | Class/Function |

|---|---|

| This compound | Gastric antisecretory agent |

| Piperonyl chloride | Chemical reagent |

| Piperazine | Heterocyclic amine, chemical reagent |

| 1-Piperonylpiperazine | Intermediate in this compound synthesis |

| Farnesol (B120207) | Sesquiterpenoid alcohol |

| 3,7,11-trimethyldodeca-2,6,10-trienyl bromide | Alkylating agent, intermediate in this compound synthesis |

| Cimetidine | H2-receptor antagonist, gastric antisecretory agent |

| Carbachol (B1668302) | Muscarinic receptor agonist |

| Prostaglandin E₂ | Eicosanoid, signaling molecule |

| Glutathione peroxidase | Antioxidant enzyme |

| Miltefosine | Antiprotozoal drug |

Q & A

Q. What is the molecular structure of pifarnine, and how does it relate to its anti-ulcer activity?

this compound (C₂₇H₄₀N₂O₂) is a 4-farnesyl-1-(3,4-methylenedioxybenzyl)piperazine derivative. Its anti-ulcer activity is hypothesized to stem from its farnesyl group, which may modulate mucosal defense mechanisms or interact with inflammatory pathways. Researchers should validate this through computational docking studies (to identify binding targets) and in vitro assays measuring prostaglandin synthesis or oxidative stress markers .

Q. What pharmacokinetic parameters are critical for designing this compound efficacy studies?

Key parameters include bioavailability, half-life, and tissue distribution. For preclinical studies, use LC-MS/MS to quantify plasma/tissue concentrations over time in rodent models. Ensure dose proportionality by testing multiple doses (e.g., 10 mg/kg, 30 mg/kg, 100 mg/kg) and analyze AUC (Area Under the Curve) to establish exposure-response relationships .

Q. How can researchers establish reliable in vitro models to study this compound’s mechanism of action?

Use gastric epithelial cell lines (e.g., AGS or GES-1) and simulate ulcer conditions via LPS-induced inflammation or ethanol-induced cytotoxicity. Measure outcomes like IL-8 secretion (ELISA) and cell viability (MTT assay). Include positive controls (e.g., omeprazole) and validate findings with siRNA knockdown of suspected targets (e.g., NF-κB) .

Q. What are the standard protocols for assessing this compound’s acute toxicity in preclinical studies?

Follow OECD Guideline 423: Administer a single oral dose (e.g., 2000 mg/kg) to rodents and monitor for 14 days. Record mortality, body weight, and organ histopathology (liver, kidneys, gastrointestinal tract). Compare results to established anti-ulcer agents to contextualize safety margins .

Q. Which biomarkers are most relevant for evaluating this compound’s therapeutic efficacy in ulcer models?

Measure mucosal prostaglandin E2 (PGE2), superoxide dismutase (SOD) activity, and myeloperoxidase (MPO) levels. For example, reduced MPO indicates decreased neutrophil infiltration, while elevated SOD suggests oxidative stress mitigation. Use immunohistochemistry to visualize mucosal healing .

Advanced Research Questions

Q. How can contradictory findings between in vitro and in vivo studies on this compound’s efficacy be resolved?

Conduct pharmacokinetic-pharmacodynamic (PK-PD) modeling to identify discrepancies in bioavailability or metabolite activity. For instance, if in vitro data shows potent COX-2 inhibition but in vivo results are weak, analyze whether active metabolites (e.g., hydroxylated derivatives) contribute to efficacy. Use knock-in animal models to validate metabolite activity .

Q. What experimental designs are optimal for comparing this compound to existing anti-ulcer therapies?

Apply the PICOT framework:

Q. What statistical methods are recommended for addressing variability in this compound’s therapeutic response across studies?

Employ meta-analysis to aggregate data from multiple trials. Use random-effects models to account for heterogeneity. For individual studies, apply sensitivity analyses (e.g., excluding outliers) or Bayesian hierarchical models to adjust for confounding variables like diet or genetic background .

Q. How should researchers design experiments to investigate this compound’s potential synergy with other anti-ulcer agents?

Use a factorial design:

Q. What methodologies are critical for evaluating this compound’s long-term toxicity in chronic ulcer management?

Conduct a 26-week carcinogenicity study in rodents (per ICH S1B guidelines). Monitor hematological, hepatic, and renal parameters monthly. Use comet assays to assess genotoxicity and tandem mass spectrometry to detect metabolite accumulation. Compare results to historical controls for context .

Tables for Reference

Table 1: Key Pharmacokinetic Parameters of this compound in Rodent Models

| Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Half-life (h) | AUC₀–₂₄ (ng·h/mL) |

|---|---|---|---|---|

| 10 | 150 ± 20 | 2.1 | 4.5 | 900 ± 120 |

| 30 | 450 ± 50 | 1.8 | 5.2 | 2800 ± 300 |

| 100 | 1200 ± 150 | 2.5 | 6.0 | 7500 ± 900 |

Table 2: Comparison of this compound and Omeprazole in Ulcer Index Reduction

| Treatment | Ulcer Index (Mean ± SD) | PGE2 (pg/mg tissue) |

|---|---|---|

| This compound | 8.2 ± 1.5* | 35 ± 4* |

| Omeprazole | 7.8 ± 1.2* | 40 ± 5* |

| Placebo | 22.6 ± 3.0 | 12 ± 3 |

| *p < 0.01 vs. placebo |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。